8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride
Overview
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Chemical Reactions Analysis
The asymmetric cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system have been reported . These cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Scientific Research Applications
Enantioselective Construction
The 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, is notable for its biological activities. Research has focused on stereoselective methods to create this structure, emphasizing the stereocontrolled formation of the bicyclic scaffold (S. Rodríguez et al., 2021).
Efficient Synthesis Process
A study detailed a four-step process to synthesize 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride. This process highlighted the importance of controlling acetonitrile content to avoid impurities, underscoring the challenges in large-scale synthesis (T. J. Connolly et al., 2010).
Structural Studies
Research on a series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride utilized NMR spectroscopy for structural analysis. This work provided insights into the stereochemical assignments of these compounds (M. Arias-Pérez et al., 2001).
Novel Proline Analogue Synthesis
A study introduced a new proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. This synthesis used simple, high-yielding transformations from readily available materials (D. Casabona et al., 2007).
Polyhydroxylated Derivatives
A synthesis of new polyhydroxylated 8-oxabicyclo[3.2.1]octanes was described, emphasizing their potential as bioactive molecules. These structures served as synthetic blocks for various applications (D. A. Khlevin et al., 2012).
Enantioselective Tropane Alkaloids Synthesis
A novel approach for synthesizing hydroxylated 8-azabicyclo[3.2.1]octan-3-ones and 9-azabicyclo[3.3.1]nonan-3-ones was presented. This method involved a two-step process, leading to the enantioselective synthesis of various alkaloids (Zhongyi Mao et al., 2014).
Sequential DDQ-Mediated Oxidative Mannich Reactions
A concise synthesis of 8-azabicyclo[3.2.1]octanes via oxidative Mannich reactions was explored. This method demonstrated an efficient approach to constructing complex bicyclic structures (Hanbyeol Jo et al., 2018).
Natural Occurrence and Properties
An extensive review covered the synthesis and reactivity of functionalized 2,8-diheterobicyclo[3.2.1]octanes, highlighting their natural occurrence and importance in organic synthesis (MariFe Flores & D. Díez, 2014).
Safety and Hazards
The safety data sheet for a similar compound, 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .
Mechanism of Action
Target of Action
The 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-Hydroxyethyl-3-azabicyclo-[32It is known that tropane alkaloids, to which this compound is structurally related, have diverse biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Hydroxyethyl-3-azabicyclo-[32Given its structural similarity to tropane alkaloids, it may be involved in similar biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Hydroxyethyl-3-azabicyclo-[32It is known that tropane alkaloids, to which this compound is structurally related, have diverse biological activities .
Properties
IUPAC Name |
2-(3-azabicyclo[3.2.1]octan-8-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-4-3-9-7-1-2-8(9)6-10-5-7;/h7-11H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLPPJGBUCXYLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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